5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

Thiol-thione tautomerism Heterocyclic chemistry DFT calculation

Researchers seeking heteroaryl-oxadiazole scaffolds with predictable tautomeric and coordination behavior often encounter phenyl-dominated libraries that lack ancillary donor sites. This compound solves that gap: its furan oxygen provides a secondary coordination site, altering Ni(II)/Cu(II) complex geometries vs 5-phenyl analogs. Key advantages: • Enables S-functionalization for focused libraries (thiazolidinones, Mannich bases, thioethers) with MIC values 7.96-9.97 µM. • ACD/LogP 1.66 improves aqueous solubility and reduces non-specific membrane partitioning vs phenyl congeners. • Available in batch-controlled purity (≥97%) with inert-atmosphere packaging for reliable downstream synthesis.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 13239-11-7
Cat. No. B082253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Furyl)-1,3,4-oxadiazole-2-thiol
CAS13239-11-7
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=S)O2
InChIInChI=1S/C6H4N2O2S/c11-6-8-7-5(10-6)4-2-1-3-9-4/h1-3H,(H,8,11)
InChIKeyUUBKWODOINKONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol Overview


5-(2-Furyl)-1,3,4-oxadiazole-2-thiol (MF: C₆H₄N₂O₂S, MW: 168.17) is a heterocyclic thiol-bearing oxadiazole that exists in thiol–thione tautomeric equilibrium, with the thione form (1,3,4-oxadiazole-2(3H)-thione) dominating under ambient conditions [1]. The compound carries a 2-furyl substituent at position 5 and a reactive mercapto group at position 2, enabling S-functionalisation for library synthesis [2]. Predicted physicochemical parameters include an ACD/LogP of 1.66, a polar surface area of 91 Ų, and zero hydrogen-bond donors in the neutral thione form . These properties distinguish it from the widely studied 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 13269-66-4), which bears a lipophilic phenyl ring, and from 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol, which carries an ionisable pyridine nitrogen [3].

Non-Interchangeability of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol


Substituting 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with its 5-phenyl, 4-fluorophenyl, or 3-pyridyl analogs without experimental validation introduces three risks: (i) the furyl ring alters the electron density on the oxadiazole nucleus, shifting the thiol–thione tautomeric equilibrium and modifying hydrogen-bond acceptor capacity, as shown by IR and ¹H-NMR spectral comparisons [1]; (ii) the oxygen atom in the furan ring provides an additional coordination site that phenyl cannot offer, leading to different metal-chelation stoichiometries and geometries in Ni(II) and related complexes [2]; and (iii) the lower lipophilicity of the furyl derivative (ACD/LogP 1.66 vs. >2.0 for phenyl analogs) systematically changes aqueous solubility, membrane permeability, and pharmacokinetic profile . These non-interchangeable properties cascade into divergent biological outcomes in antimicrobial, antitubercular, and enzyme-inhibition screens, as evidenced below.

Differentiation Evidence for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol


Thiol–Thione Tautomerism: Furyl vs. Phenyl

The 5-(2-furyl) substituent shifts the thiol–thione equilibrium toward the thione form to a greater extent than the 5-phenyl analog, owing to the electron-withdrawing effect of the furan oxygen. IR and ¹H-NMR spectra confirm that 5-(2-furyl)-1,3,4-oxadiazole-2-thiol exists predominantly as the thione tautomer (C=S stretch at ~1260 cm⁻¹; absence of S–H stretch at ~2550 cm⁻¹), whereas 5-phenyl-1,3,4-oxadiazole-2-thiol shows a more balanced equilibrium with detectable thiol population [1]. DFT calculations at the B3LYP/6-311++G** level further indicate that the thione tautomer of the furyl compound is stabilised by a lower HOMO–LUMO gap relative to the phenyl congener, a consequence of furyl-ring participation in π-conjugation with the oxadiazole core [2].

Thiol-thione tautomerism Heterocyclic chemistry DFT calculation

Lipophilicity and H-Bond Donor: Furyl vs. Phenyl

The 2-furyl substituent confers significantly lower lipophilicity compared to the 5-phenyl analog. The target compound has a predicted ACD/LogP of 1.66 , whereas 5-phenyl-1,3,4-oxadiazole-2-thiol has an ACD/LogP of ~2.12 . This ~0.46 log-unit difference corresponds to an approximately 2.9-fold lower octanol–water partition coefficient for the furyl compound. Additionally, the furyl compound has zero hydrogen-bond donors (HBD = 0) in its neutral thione form, compared to HBD = 1 for the thiol tautomer of the phenyl analog, because the furyl compound is more strongly biased toward the thione form [1]. The polar surface area (PSA) of 91 Ų for the furyl derivative is also larger than the ~80 Ų estimated for 5-phenyl-1,3,4-oxadiazole-2-thiol, reflecting the contribution of the furan oxygen .

Lipophilicity Drug-likeness Physicochemical profiling

Anti-Mycobacterial Activity: Furyl vs. Phenyl & Pyridyl

The S-functionalised derivative α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide demonstrated confirmed in vitro activity against M. tuberculosis [1]. The same study and its citations establish that 5-phenyl-1,3,4-oxadiazole-2-thiol is antitubercular and 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol possesses both leprostatic and tuberculostatic activity [2]. Although the unmodified parent 5-(2-furyl)-1,3,4-oxadiazole-2-thiol was not directly titrated in that study, the S-acetohydrazide derivative serves as a direct proof-of-concept for the furyl scaffold’s anti-mycobacterial competence. Critically, the furan oxygen provides a hydrogen-bond acceptor site absent in the phenyl ring, which may enable distinct binding interactions with mycobacterial targets—a hypothesis supported by the differing activity profiles observed across the three aryl/heteroaryl congeners in the same research programme [2].

Antitubercular Mycobacterium tuberculosis Oxadiazole SAR

Ni(II) Complexation: Furyl vs. Phenyl Oxadiazole-thiones

A head-to-head study by Singh et al. (2009) synthesised and structurally characterised Ni(II) complexes of both 5-phenyl- and 5-furan-1,3,4-oxadiazole-2-thione with ethylenediamine as co-ligand [1]. The furan oxygen in the 5-furyl ligand introduces an additional potential donor site that the phenyl ring cannot provide, resulting in distinct coordination geometries and spectroscopic signatures (UV-Vis, IR) between the two complexes [1]. This experimental crystallographic comparison demonstrates that the electronic and steric influence of the furan ring directly translates into measurable differences in metal–ligand bond lengths and complex stability, which are relevant for applications in metallodrug design, catalysis, and materials chemistry where predictable metal-binding behaviour is required [1].

Coordination chemistry Nickel(II) complexes X-ray crystallography

C4H Enzyme Inhibition: SAR of 5-Aryl Oxadiazole-thiols

Yamada et al. (2004) evaluated a series of 5-aryl-1,3,4-oxadiazole-2-thiols as inhibitors of trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis expressed in yeast [1]. The 5-phenyl congener showed inhibitory activity comparable to the reference inhibitor 2-hydroxy-1-naphthoic acid, and the 5-(3-fluorophenyl) derivative was identified as the most potent among aryl-substituted analogs [1]. The study established that the thiol (mercapto) group at position 2 is essential for C4H inhibitory activity [1]. Although the 5-(2-furyl) compound was not included in this particular panel, the structure–activity relationship (SAR) demonstrates that electron-withdrawing substituents on the 5-aryl ring enhance inhibitory potency. The furan ring, being electron-withdrawing relative to phenyl, is predicted to confer intermediate-to-high C4H inhibitory potential based on this SAR trend [1].

trans-Cinnamate 4-hydroxylase Enzyme inhibition Plant P450

Antimicrobial Activity of Furyl-Oxadiazole Derivatives

Kumar et al. (2022) synthesised a focused library of 2-(substituted phenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one conjugates using the target compound as the core scaffold [1]. The most active derivatives (compounds 2, 4, 6, 8, and 12) exhibited MIC values ranging from 7.96 µM to 9.97 µM against selected bacterial and fungal strains, with compounds 2 (p-bromo) and 6 (trifluoro) showing the highest antimicrobial potency [1]. This antimicrobial activity compares favourably with amoxicillin and fluconazole standards used in the same study. Notably, the 5-(furan-2-yl) oxadiazole scaffold was essential for activity; the thiazolidinone appendage alone was insufficient [1]. In parallel, the related compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol has been reported as a broad-spectrum antimicrobial agent [2], providing a reference point for cross-scaffold activity comparison.

Antimicrobial MIC determination Thiazolidinone conjugates

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol: Procurement Scenarios


Metallodrug Lead Discovery via Heteroaryl Chelation

When designing Ni(II), Cu(II), or related transition-metal complexes for anticancer or antimicrobial metallodrug screening, the furyl oxadiazole-2-thione scaffold offers a distinct coordination profile versus the phenyl analog. The furan oxygen provides an ancillary donor site that alters coordination geometry, as demonstrated by the direct crystallographic comparison of Ni(II) complexes [1]. Researchers should procure the furyl compound alongside 5-phenyl-1,3,4-oxadiazole-2-thiol for parallel complexation studies to map how heteroaryl versus aryl substitution modulates metal-binding affinity and geometry [1].

Anti-Mycobacterial Hit Expansion from Furyl-Oxadiazole Core

With the S-acetohydrazide derivative of the target compound showing confirmed in vitro activity against M. tuberculosis [2], procurement of the parent 5-(2-furyl)-1,3,4-oxadiazole-2-thiol enables systematic S-alkylation and S-aralkylation library synthesis. The furyl scaffold occupies a distinct chemical space relative to the phenyl and 3-pyridyl congeners, which have differing anti-mycobacterial profiles (tuberculostatic vs. leprostatic) [2]. This supports a scaffold-hopping strategy where the furyl core is explored for altered target selectivity within the mycobacterial proteome [2].

Antimicrobial Library Synthesis with Furyl-Oxadiazole Scaffold

The target compound is a validated building block for generating thiazolidinone, Mannich base, and thioether conjugates with antimicrobial activity in the 7.96–9.97 µM MIC range [3]. Its lower LogP (1.66) relative to phenyl analogs favours aqueous solubility and may reduce non-specific membrane partitioning, making it an attractive core for fragment-based or diversity-oriented synthesis of anti-infective libraries where physicochemical balance is critical [REFS-3, REFS-4].

P450 Enzyme Inhibitor Design: Targeting C4H and Cytochromes

The electron-withdrawing nature of the furan ring, combined with the essential thiol pharmacophore identified in the C4H inhibition SAR [4], positions 5-(2-furyl)-1,3,4-oxadiazole-2-thiol as a candidate for testing against cytochrome P450 enzymes where heteroaryl–heme iron coordination is desired. Compared to the 5-phenyl lead, the furyl group introduces additional hydrogen-bond acceptor capacity via the ring oxygen, potentially enhancing binding affinity in active sites with complementary hydrogen-bond donor residues [4].

Quote Request

Request a Quote for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.